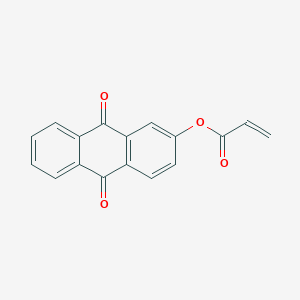
9,10-Dioxo-9,10-dihydroanthracen-2-YL prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dioxo-9,10-dihydroanthracen-2-YL prop-2-enoate is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two keto groups at the 9 and 10 positions of the anthracene ring, which significantly influences its chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracen-2-YL prop-2-enoate typically involves the reaction of anthraquinone derivatives with appropriate reagents. One common method is the reaction of 9,10-anthraquinone with prop-2-enoic acid under acidic or basic conditions to form the ester linkage. The reaction conditions often include the use of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracen-2-YL prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives with additional keto or carboxyl groups, while reduction can produce hydroxyanthracene derivatives.
Scientific Research Applications
9,10-Dioxo-9,10-dihydroanthracen-2-YL prop-2-enoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which 9,10-Dioxo-9,10-dihydroanthracen-2-YL prop-2-enoate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For instance, its derivatives may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde
- 2-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetic acid
- 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
Uniqueness
Compared to similar compounds, 9,10-Dioxo-9,10-dihydroanthracen-2-YL prop-2-enoate is unique due to its ester functional group, which imparts distinct chemical reactivity and properties. This ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
142180-40-3 |
|---|---|
Molecular Formula |
C17H10O4 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
(9,10-dioxoanthracen-2-yl) prop-2-enoate |
InChI |
InChI=1S/C17H10O4/c1-2-15(18)21-10-7-8-13-14(9-10)17(20)12-6-4-3-5-11(12)16(13)19/h2-9H,1H2 |
InChI Key |
MAGYJPQXBMFWSB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















